

An In-depth Technical Guide to 2-(Chloromethoxy)ethyl benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Chloromethoxy)ethyl benzoate

Cat. No.: B3273235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Chloromethoxy)ethyl benzoate**, a key intermediate in the synthesis of antiviral medications. This document details its chemical and physical properties, synthesis, applications, and safety protocols, adhering to the highest standards of scientific accuracy and data presentation for a professional audience.

Core Chemical Identity and Properties

2-(Chloromethoxy)ethyl benzoate, identified by the CAS Number 58305-05-8, is a benzoate ester recognized for its crucial role as a building block in pharmaceutical manufacturing.^[1] Its molecular structure and properties are summarized below.

Property	Value	Source
CAS Number	58305-05-8	[1]
Molecular Formula	C ₁₀ H ₁₁ ClO ₃	[1]
Molecular Weight	214.64 g/mol	[1]
IUPAC Name	2-(chloromethoxy)ethyl benzoate	[1]
Synonyms	2-chloromethoxyethyl benzoate, 1-benzoyloxy-2-chloromethoxyethane, 2-benzoyloxyethoxymethyl chloride	[1] [2]
XLogP3	2.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	6	[1]
Exact Mass	214.0396719 Da	[1]
Monoisotopic Mass	214.0396719 Da	[1]
Topological Polar Surface Area	35.5 Å ²	[1]
Heavy Atom Count	14	[1]
Formal Charge	0	[1]
Complexity	167	[1]

Table 1: Chemical and Physical Properties of **2-(Chloromethoxy)ethyl benzoate**.

Synthesis of **2-(Chloromethoxy)ethyl benzoate**

While a specific, detailed experimental protocol for the synthesis of **2-(Chloromethoxy)ethyl benzoate** is not readily available in the reviewed literature, a general and plausible method

involves the chloromethylation of 2-hydroxyethyl benzoate. This reaction would typically utilize formaldehyde or a formaldehyde equivalent such as paraformaldehyde, and hydrogen chloride in the presence of a suitable solvent.

General Experimental Protocol (Hypothetical)

Objective: To synthesize **2-(Chloromethoxy)ethyl benzoate** from 2-hydroxyethyl benzoate.

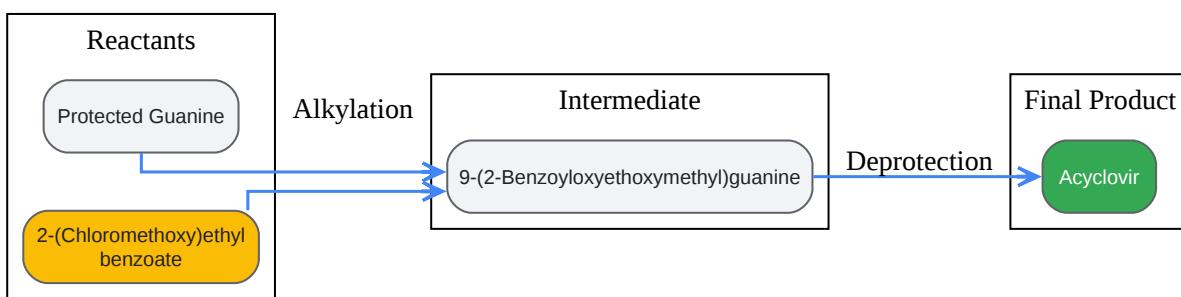
Materials:

- 2-hydroxyethyl benzoate
- Paraformaldehyde
- Anhydrous Dichloromethane (or other suitable aprotic solvent)
- Anhydrous Hydrogen Chloride (gas)
- Ice bath
- Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, etc.)
- Magnetic stirrer

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve 2-hydroxyethyl benzoate in anhydrous dichloromethane.
- Cool the solution to 0°C using an ice bath.
- Add paraformaldehyde to the stirred solution.
- Bubble anhydrous hydrogen chloride gas through the solution at a steady rate while maintaining the temperature at 0°C.
- After the reaction is complete (monitored by TLC or GC), cease the flow of hydrogen chloride.

- Quench the reaction by carefully adding ice-cold water.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **2-(Chloromethoxy)ethyl benzoate**.

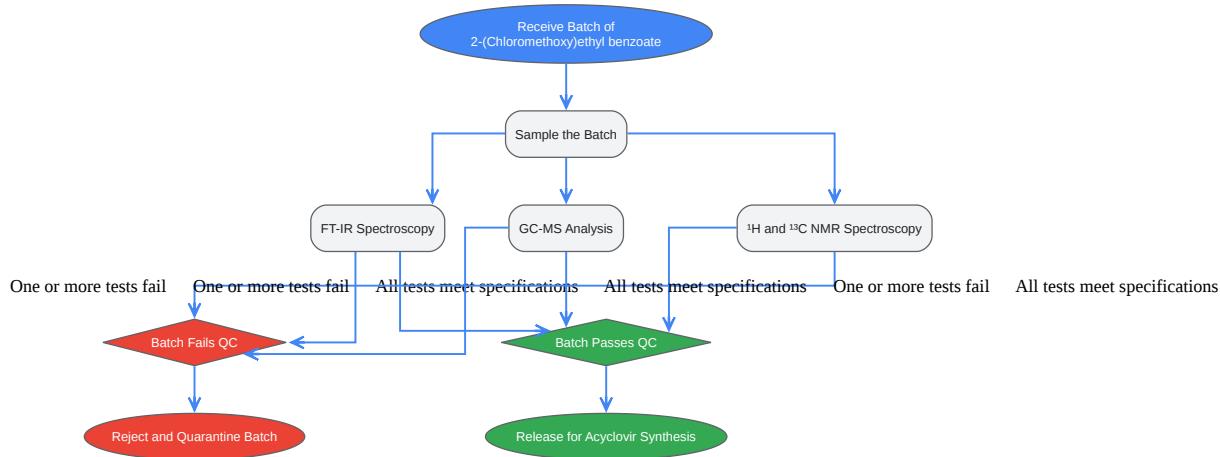

Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for a specific application.

Key Applications in Drug Development

The primary application of **2-(Chloromethoxy)ethyl benzoate** is as a critical intermediate in the synthesis of the antiviral drug Acyclovir and its deuterated analog, Acyclovir-d4.^[2] Acyclovir is a synthetic nucleoside analogue that is effective against several herpes viruses.

Role in Acyclovir Synthesis

In the synthesis of Acyclovir, **2-(Chloromethoxy)ethyl benzoate** serves as the side-chain precursor. It is used to alkylate a protected guanine derivative at the N-9 position. The benzoate group acts as a protecting group for the hydroxyl function of the side chain, which is later removed to yield the final Acyclovir molecule.



[Click to download full resolution via product page](#)

Caption: Acyclovir Synthesis Pathway.

Experimental Workflow: Quality Control

A stringent quality control workflow is essential to ensure the purity and identity of **2-(Chloromethoxy)ethyl benzoate** for its use in pharmaceutical synthesis.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-(Chloromethoxy)ethyl benzoate** is not readily available. However, based on the safety information for structurally related compounds such as ethyl 4-(chloromethyl)benzoate, the following precautions are recommended:

- General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- First Aid:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
 - If inhaled: Move the person to fresh air and keep them comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disclaimer: This information is intended for educational purposes by qualified professionals and does not constitute a comprehensive safety guide. Always consult a detailed and specific Safety Data Sheet before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethoxy)ethyl benzoate | C10H11ClO3 | CID 2724500 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Acyclovir synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Chloromethoxy)ethyl benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3273235#2-chloromethoxy-ethyl-benzoate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com